5-Amino-2-methylphenol sulfate

Description

Properties

IUPAC Name |

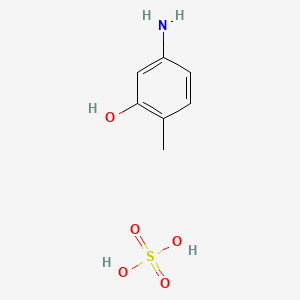

5-amino-2-methylphenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.H2O4S/c1-5-2-3-6(8)4-7(5)9;1-5(2,3)4/h2-4,9H,8H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUDTDWQXPSATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657712 | |

| Record name | Sulfuric acid--5-amino-2-methylphenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10422-66-9, 183293-62-1 | |

| Record name | Phenol, 5-amino-2-methyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10422-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--5-amino-2-methylphenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Amino-2-methylphenol sulfate" fundamental properties

An In-depth Technical Guide to 5-Amino-2-methylphenol sulfate

Introduction

This compound is a specialized chemical compound of significant interest to researchers and formulation scientists, particularly within the pharmaceutical and cosmetics industries. While its direct applications are limited, its primary value lies in its role as a high-purity intermediate—a crucial building block for synthesizing more complex molecules. This guide provides a comprehensive overview of its fundamental properties, applications, and the technical considerations essential for its effective and safe utilization in a research and development setting.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a chemical intermediate begins with its fundamental identity and physical characteristics. These properties dictate its handling, storage, and reactivity in synthetic processes.

Chemical Identity

-

Chemical Name: this compound

-

Molecular Formula: C₇H₁₁NO₅S[1]

-

Molecular Weight: 221.23 g/mol [1]

-

Synonyms: 3-Hydroxy-4-methylaniline hemisulfate, 5-amino-2-hydroxytoluene sulfate, 5-amino-o-cresol sulfate[1]

Physicochemical Data

The compound is typically supplied as a high-purity crystalline powder, a form that is stable and convenient for precise measurement and addition to reaction mixtures.

| Property | Value | Source(s) |

| Appearance | White crystalline powder | |

| Purity | ≥99.0% (via HPLC) | |

| Storage Temperature | Room Temperature, sealed in a dry environment | [1] |

| Ash Content | ≤0.2% | |

| Moisture Content | ≤0.5% |

Note: The properties of the parent compound, 5-Amino-2-methylphenol (CAS 2835-95-2), are often reported and include a melting point of 160-162 °C and solubility in hot water, ether, and ethanol.[3][4]

Chemical Structure

The structure combines a phenol ring with both an amino and a methyl group, which are key to its reactivity in further synthetic steps. The sulfate group enhances its stability for storage and handling.

Caption: Structure of this compound.

Part 2: Role as a Chemical Intermediate

This compound is not typically used as an end-product but rather as a foundational component in multi-step syntheses. Its utility stems from the predictable reactivity of its functional groups.

Sources

An In-Depth Technical Guide to 5-Amino-2-methylphenol Sulfate (CAS No. 183293-62-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-methylphenol sulfate (CAS No. 183293-62-1), a key chemical intermediate in the pharmaceutical and dye industries. This document delves into the chemical and physical properties, synthesis, analytical characterization, and applications of this compound, with a particular focus on its role in the synthesis of Active Pharmaceutical Ingredients (APIs). Detailed protocols for synthesis and analysis are provided, alongside essential safety and handling information, to equip researchers and drug development professionals with the critical knowledge required for its effective and safe utilization.

Introduction and Chemical Identity

This compound, with the CAS number 183293-62-1 for the 1:1 sulfate salt, is a stable, crystalline solid that serves as a versatile building block in organic synthesis. Its structure combines the functionalities of an aminophenol with a sulfate group, rendering it suitable for a variety of chemical transformations. This guide will focus on the 1:1 sulfate salt due to its direct stoichiometric relationship, which is highly relevant in pharmaceutical manufacturing.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 183293-62-1 | |

| Molecular Formula | C₇H₁₁NO₅S | |

| Molecular Weight | 221.23 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically ≥99.0% (by HPLC) | |

| Storage Temperature | Ambient, in a dry, well-ventilated place | |

| Synonyms | 5-Amino-2-hydroxytoluene sulfate, 3-Hydroxy-4-methylaniline sulfate | [1] |

It is important to distinguish this compound from the 2:1 salt of 5-amino-2-methylphenol to sulfuric acid, which is assigned CAS number 10422-66-9.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of the precursor, 5-amino-2-methylphenol, followed by its sulfation.

Synthesis of 5-Amino-2-methylphenol

A common route to 5-amino-2-methylphenol involves the reduction of a corresponding nitro-substituted precursor.

Caption: Synthesis of 5-Amino-2-methylphenol from 2-Methyl-5-nitrophenol.

Experimental Protocol: Reduction of 2-Methyl-5-nitrophenol

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-methyl-5-nitrophenol in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to yield 5-amino-2-methylphenol, which can be further purified by recrystallization if necessary.

Sulfation of 5-Amino-2-methylphenol

The sulfation of the phenolic hydroxyl group can be achieved using various sulfating agents. A common and effective method involves the use of a sulfur trioxide-pyridine complex.[2][3] This reagent is a mild sulfating agent, which helps to avoid unwanted side reactions.

Sources

An In-Depth Technical Guide to 5-Amino-2-methylphenol Sulfate: Structure, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 5-Amino-2-methylphenol sulfate, a pivotal chemical intermediate. With a primary focus on its applications in the pharmaceutical and cosmetic industries, this document details its chemical identity, structural properties, synthesis protocols, and safety considerations. Designed for researchers, chemists, and drug development professionals, this paper synthesizes field-proven insights with established scientific data to serve as an authoritative resource on the compound's core attributes and industrial relevance.

Chemical Identification and Nomenclature

This compound is a critical organic compound valued for its role as a versatile building block in complex chemical syntheses. Its utility is predicated on its high purity and specific chemical properties, which are essential for consistent and reliable outcomes in downstream applications.

Structural and CAS Number Clarification

It is crucial to distinguish between the sulfate salt and its parent compound, the free base 5-Amino-2-methylphenol (also known as 5-Amino-o-cresol). The sulfate form enhances stability and modifies solubility, making it suitable for specific formulation and synthesis environments. The properties and identifiers for both are often cross-referenced in technical literature.

Key Chemical Identifiers

For clarity and precise identification in research and procurement, the following identifiers are critical.

| Identifier | This compound | 5-Amino-2-methylphenol (Free Base) |

| Primary IUPAC Name | 5-amino-2-methylphenol;sulfuric acid[1] | 5-amino-2-methylphenol[2] |

| CAS Number | 183293-62-1 | 2835-95-2[2] |

| Molecular Formula | C₇H₁₁NO₅S[1] | C₇H₉NO[3] |

| Molecular Weight | 221.23 g/mol [1] | 123.15 g/mol [2] |

| Common Synonyms | 5-Amino-o-cresol sulfate[4] | 5-Amino-o-cresol, 4-Amino-2-hydroxytoluene[5] |

Structural Elucidation and Physicochemical Properties

The molecular architecture of this compound dictates its reactivity and function as an intermediate. The structure consists of a phenolic ring substituted with a methyl group at the C2 position, an amino group at the C5 position, and a hydroxyl group at the C1 position. The sulfate salt is formed by the protonation of the amino group by sulfuric acid.

Chemical Structure Diagram

Caption: Ionic structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in various formulations. High purity is a key parameter, ensuring predictable reaction kinetics and minimizing side products in sensitive syntheses like API manufacturing.

| Property | Value | Source(s) |

| Appearance | White to off-white or brownish crystalline powder | [6] |

| Purity | ≥99.0% (by HPLC) | [3] |

| Melting Point (Free Base) | 160-162 °C | [7] |

| Solubility | Slightly soluble in DMSO & Methanol; Soluble in Ethanol and Acetone | [3] |

| Storage | Store sealed in a dry, cool, well-ventilated place at room temperature | [4] |

Synthesis and Purification

The synthesis of 5-Amino-2-methylphenol and its subsequent conversion to the sulfate salt involves multi-step chemical processes that require precise control over reaction conditions to ensure high yield and purity. Several synthesis routes have been reported, often starting from precursors like 3-chloro-4-methylaniline or 5-nitro-toluidine.[6][8] A well-documented laboratory-scale method involves the hydrogenolysis of a protected aminophenol derivative.[9]

Rationale for Synthesis Strategy

The choice of a synthesis pathway is driven by factors such as starting material availability, scalability, cost, and environmental impact. The hydrogenolysis route, for instance, is effective for cleaving specific bonds under relatively mild conditions using a catalyst, which is a common strategy in pharmaceutical synthesis to avoid harsh reagents that could degrade the sensitive phenolic ring.

Detailed Protocol: Synthesis of 5-Amino-o-cresol (Free Base)

This protocol is adapted from a documented hydrogenolysis procedure and serves as a self-validating system for producing the parent compound.[9]

Step 1: Reactant Preparation

-

Dissolve 8.0 g (38 mmol) of 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol in 54 ml (162 mmol) of 3N potassium hydroxide solution within a Parr bottle.

-

Carefully add 0.8 g of 3% Palladium on activated carbon (Pd/C) catalyst to the solution. The catalyst is crucial for facilitating the hydrogen-mediated cleavage.

Step 2: Hydrogenolysis

-

Seal the Parr bottle and place it on a Parr shaker apparatus.

-

Pressurize the system with hydrogen gas to 60 psi.

-

Heat the reaction mixture to 70-80 °C while shaking for 3 hours. This combination of heat and pressure is optimal for the catalytic reaction to proceed to completion.

Step 3: Isolation and Precipitation

-

After cooling, carefully vent the apparatus and remove the catalyst by filtration.

-

Adjust the pH of the filtrate to approximately 12 using 6M HCl. This neutralization step causes the product to precipitate.

-

Cool the solution to maximize the precipitation of the crystalline product.

Step 4: Final Purification

-

Filter the off-white crystalline precipitate.

-

Wash the collected solid with water to remove residual salts.

-

Dry the product overnight in a vacuum oven to yield 5-amino-o-cresol. The expected yield is approximately 68%.[9]

Workflow Diagram for Synthesis

Caption: General workflow for the synthesis of 5-Amino-o-cresol.

Formation of the Sulfate Salt

To obtain this compound, the synthesized free base (5-Amino-o-cresol) is reacted with sulfuric acid in an appropriate solvent. This is a standard acid-base reaction where the basic amino group is protonated by the strong acid, forming the stable salt. The stoichiometry is controlled to produce the desired salt form, typically the hemisulfate.

Key Applications and Industrial Relevance

The utility of this compound stems from its reactive nature, allowing it to serve as a versatile intermediate in several key industries.[5]

Role as a Pharmaceutical Intermediate

In the pharmaceutical sector, this compound is a vital building block for creating complex Active Pharmaceutical Ingredients (APIs). Its structure is incorporated into a wide range of therapeutics, including certain antibiotics. The high purity of the intermediate is paramount, as even trace impurities can impact the efficacy, safety, and regulatory approval of the final drug product.

Application in Cosmetic Science

The most prominent use of 5-Amino-2-methylphenol and its sulfate salt is in the cosmetics industry as a coupler in oxidative hair dye formulations.[2] When combined with a primary intermediate (developer) and an oxidizing agent, it undergoes a chemical reaction to form stable and effective coloring agents, contributing to a wide spectrum of hair color shades.[3]

Utility in General Organic Synthesis

Beyond its primary industrial roles, the compound is a valuable reagent for researchers in organic synthesis. The amino and hydroxyl groups on the aromatic ring can be modified through various reactions, making it a useful starting material for creating novel organic molecules and derivatives with potential biological activities.[5][10]

Diagram of Industrial Applications

Caption: Key industrial applications of this compound.

Safety, Handling, and Toxicology

Proper handling of 5-Amino-2-methylphenol and its salts is essential due to its hazard profile. The information below is primarily for the parent compound, which constitutes the active chemical entity.

GHS Hazard Classification

The compound is classified as hazardous, and all handling should be performed with appropriate precautions.

| Hazard Code | Description | Classification | Source(s) |

| H315 | Causes skin irritation | Skin Irrit. 2 | [2][5] |

| H317 | May cause an allergic skin reaction | Skin Sens. 1 | [2] |

| H319 | Causes serious eye irritation | Eye Irrit. 2 | [2][5] |

| H335 | May cause respiratory irritation | STOT SE 3 | [2][5] |

Recommended Laboratory Handling Protocol

A strict safety protocol is necessary to minimize exposure and ensure a safe working environment.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Ensure that eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[11]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[11] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[11]

-

Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a full-face respirator with an appropriate particulate filter.[11]

-

-

Handling Practices: Avoid dust formation.[11] Do not breathe dust, fumes, or vapors.[12] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11]

-

Spill Management: In case of a spill, evacuate the area. Wear full PPE. Collect the spilled material using methods that do not generate dust (e.g., wet sweep or HEPA vacuum) and place it in a suitable, closed container for disposal.[11]

Storage and Stability

The compound is stable under normal conditions.[11] It should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

Disposal Considerations

Dispose of contents and containers at an approved waste disposal facility in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[11]

Conclusion

This compound is a high-purity, versatile chemical intermediate with significant value in the pharmaceutical and cosmetic industries. Its well-defined chemical properties, coupled with established synthesis and purification protocols, make it a reliable building block for a range of high-value products. A thorough understanding of its structure, applications, and safety profile, as outlined in this guide, is essential for its effective and safe utilization in research and industrial settings.

References

-

PubChem. (n.d.). 5-Amino-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Profile of this compound: Properties and Uses.

-

Chemsrc. (2025). 5-Amino-2-methylphenol | CAS#:2835-95-2. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101519358A - 5-Amino-o-cresol (hair dye intermediate) and preparation method thereof.

-

Cosmetic Ingredient Review. (2023). Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-amino-o-cresol. Retrieved from [Link]

-

S. K. Industries. (n.d.). 5-Amino Ortho Cresol - Manufacturer, Supplier, exporter. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-amino-2-hydroxytoluene, 2835-95-2. Retrieved from [Link]

- Google Patents. (n.d.). CN113372229B - Preparation method of 5- (2-hydroxyethyl) amino o-cresol.

-

National Toxicology Program. (2015). NTP Technical Report on the Toxicity Studies of 5-Amino-o-cresol. NCBI. Retrieved from [Link]

-

Prasad E. Funde. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

- Autech Industry Co., Ltd. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Amino Ortho Cresol - Manufacturer, Supplier, exporter [paraphenylenediamine.com]

- 4. This compound CAS#: 183293-62-1 [amp.chemicalbook.com]

- 5. 2835-95-2 Cas No. | 5-Amino-2-methylphenol | Apollo [store.apolloscientific.co.uk]

- 6. 5-Amino-o-cresol | 2835-95-2 [chemicalbook.com]

- 7. 5-Amino-2-methylphenol | CAS#:2835-95-2 | Chemsrc [chemsrc.com]

- 8. CN101519358A - 5-Amino-o-cresol (hair dye intermediate) and preparation method thereof - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

"5-Amino-2-methylphenol sulfate" molecular weight

An In-Depth Technical Guide to 5-Amino-2-methylphenol Sulfate: Properties, Synthesis, and Applications

Abstract

This compound (CAS No: 183293-62-1) is a high-purity aromatic compound that serves as a critical intermediate in several advanced chemical manufacturing sectors. Its unique molecular structure makes it an indispensable building block in the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of its physicochemical properties, validated synthesis and purification protocols, robust analytical methodologies for quality control, and its primary industrial applications. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in both research and manufacturing environments.

Introduction

In the landscape of specialty chemicals, intermediates are the unsung heroes that enable the production of high-value final products. This compound is a prime example of such a crucial component. It is the sulfate salt of 5-amino-2-methylphenol (also known as 5-amino-o-cresol), a compound featuring both an amine and a hydroxyl functional group on a toluene backbone. This arrangement provides versatile reaction sites for further chemical elaboration.

The primary utility of this compound is found in industries where purity and reliability are paramount. In the cosmetics sector, it functions as a key "coupler" in oxidative hair dye formulations, reacting with primary intermediates to form a spectrum of stable colors.[1][2] In the pharmaceutical industry, it is a vital starting material or intermediate for the synthesis of various Active Pharmaceutical Ingredients (APIs), where its consistent high quality is essential for the efficacy and safety of the final therapeutic products.[1] This guide aims to provide a detailed scientific and technical resource, covering the essential knowledge required for its proficient handling, analysis, and application.

Physicochemical Properties and Identification

The precise characterization of a chemical intermediate is fundamental to its application. This compound is typically supplied as a high-purity, white crystalline powder, which facilitates its handling and dissolution in relevant solvent systems.[1]

Key Identification and Physical Data

The essential quantitative data for this compound are summarized in the table below. It is important to distinguish the primary 1:1 salt from other related compounds, such as the parent phenol or the 2:1 salt, which possess different CAS numbers and molecular weights.

| Property | Value | Source(s) |

| IUPAC Name | 5-amino-2-methylphenol;sulfuric acid | N/A |

| CAS Number | 183293-62-1 | [2] |

| Molecular Formula | C₇H₁₁NO₅S | [1][2] |

| Molecular Weight | 221.23 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Typical Purity | ≥99.0% (by HPLC) | [1] |

| Synonyms | 5-Amino-o-cresol sulfate, 3-Hydroxy-4-methylaniline hemisulfate | [2] |

| Storage Conditions | Sealed in a dry place at room temperature | [2] |

Chemical Structure

The compound exists as an ionic salt formed between the protonated 5-amino-2-methylphenol cation and the sulfate anion. The presence of both a hydroxyl and an anilinic amino group makes the parent molecule an effective building block in organic synthesis.

Caption: Chemical structure of this compound.

Synthesis and Purification

The manufacturing of high-purity this compound is a multi-step process that begins with the synthesis of its parent compound, 5-amino-o-cresol, followed by salt formation and purification. The quality of the final product is critically dependent on the control of impurities throughout this workflow.

Synthesis of 5-Amino-o-cresol (Parent Compound)

A common laboratory- and industrial-scale synthesis involves the catalytic hydrogenolysis of a protected precursor. The following protocol is adapted from established chemical literature.[3]

Protocol: Synthesis via Hydrogenolysis

-

Reaction Setup: In a Parr hydrogenation apparatus bottle, dissolve 38 mmol of 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol in 54 ml of 3N potassium hydroxide solution.

-

Catalyst Addition: Carefully add 0.8 g of palladium on activated carbon (3% Pd/C) to the solution.

-

Causality Note: Palladium on carbon is an effective catalyst for hydrogenolysis, cleaving the C-N bond of the dimethylaminomethyl group and reducing it to a methyl group. The basic conditions facilitate the deacetylation of the amino group.

-

-

Hydrogenation: Seal the vessel and place it on the Parr apparatus. Pressurize with hydrogen gas to 60 psi and heat the reaction mixture to 70-80°C with shaking for 3 hours.

-

Work-up: After cooling, safely vent the hydrogen pressure. Remove the catalyst by filtration through a pad of celite.

-

Precipitation: Transfer the filtrate to a beaker and adjust the pH to approximately 12 using 6M HCl. This will precipitate the crude 5-amino-o-cresol as an off-white solid.

-

Isolation: Collect the solid product by filtration, wash with cold deionized water, and dry overnight in a vacuum oven.

Formation and Purification of the Sulfate Salt

-

Dissolution: Dissolve the synthesized 5-amino-o-cresol in a minimal amount of a suitable solvent, such as isopropanol or ethanol, with gentle heating.

-

Salt Formation: Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise to the solution with stirring. The sulfate salt will precipitate out of the solution.

-

Purification by Recrystallization: The final product's purity is paramount. Recrystallization is the self-validating system for achieving this. The crude salt is dissolved in a minimum of hot solvent (e.g., an ethanol/water mixture) and allowed to cool slowly. The pure crystals form while impurities remain in the mother liquor.

-

Final Isolation: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield high-purity this compound (≥99.5%).

Analytical Methodologies for Quality Control

Robust analytical methods are required to validate the identity and purity of each batch, ensuring it meets the stringent specifications for pharmaceutical and cosmetic applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of this compound.[1] A reverse-phase method is typically employed, which separates the main compound from any potential impurities based on their polarity.

Protocol: HPLC Purity Analysis

-

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 30:70 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 280 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Trustworthiness Note: A validated HPLC method should include system suitability tests (e.g., tailing factor, theoretical plates) and the use of a certified reference standard to ensure the accuracy and reliability of the results.

-

Caption: Standard workflow for purity analysis by HPLC.

Industrial Applications and Significance

The utility of this compound is defined by its reactivity and the high purity in which it can be produced.

Role in the Cosmetics Industry

The compound is used almost exclusively in cosmetics as a coupler component in oxidative hair dyeing products.[4] In these systems, it does not impart color on its own but reacts with a primary intermediate (e.g., p-phenylenediamine) in the presence of an oxidizing agent (like hydrogen peroxide). This reaction forms larger, stable dye molecules that are trapped within the hair shaft, resulting in a permanent color. Its specific structure influences the final shade, often contributing to brown and reddish tones.

Role in Pharmaceutical Synthesis

As a versatile chemical intermediate, this compound is a valuable building block for creating more complex molecules. Its functional groups can be selectively modified to construct the core structures of various APIs. The sulfate salt form offers advantages in stability, storage, and handling compared to the free base. Its use in synthesizing a range of drugs, including certain antibiotics, underscores the importance of sourcing this material with verified high purity to avoid the introduction of impurities that could compromise the safety and efficacy of the final medication.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Safety: 5-Amino-2-methylphenol and its salts are classified as harmful if swallowed and can cause skin and serious eye irritation.[5][6] May cause respiratory irritation.[6]

-

Handling: Use in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6]

-

Storage: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.[2]

Conclusion

This compound is more than a simple chemical; it is a high-purity, enabling component for innovation in both the cosmetics and pharmaceutical industries. Its well-defined physicochemical properties, coupled with established synthesis and analytical protocols, make it a reliable intermediate. For researchers and developers, a thorough understanding of its characteristics, as detailed in this guide, is the foundation for leveraging its full potential in the creation of next-generation products.

References

- The Chemical Profile of this compound: Properties and Uses. NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of this compound in Modern Pharmaceutical Synthesis. PharmaCompass.

- This compound CAS#: 183293-62-1. ChemicalBook.

- 5-Amino-2-methylphenol | C7H9NO | CID 17818. PubChem, National Center for Biotechnology Information.

- 5-amino-2-methylphenol - Physico-chemical Properties. ChemBK.

- 2835-95-2 Cas No. | 5-Amino-2-methylphenol. Apollo Scientific.

- Synthesis of 5-amino-o-cresol. PrepChem.com.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 183293-62-1 [amp.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 5-Amino-2-methylphenol | C7H9NO | CID 17818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2835-95-2 Cas No. | 5-Amino-2-methylphenol | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 5-Amino-2-methylphenol Sulfate

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 5-Amino-2-methylphenol sulfate, a critical intermediate in the pharmaceutical industry.[1] The synthesis is presented in two key stages: the preparation of the 5-Amino-2-methylphenol precursor and its subsequent sulfation. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but also the underlying chemical principles and rationale for the experimental design.

Introduction

This compound (CAS No: 183293-62-1) is a high-purity chemical intermediate essential for the synthesis of various Active Pharmaceutical Ingredients (APIs), including certain antibiotics.[1] It is a white crystalline powder with the molecular formula C7H11NO5S.[1][2] The high purity of this compound, typically exceeding 99.5%, is a critical parameter for its use in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.[1] This guide outlines a laboratory-scale synthesis pathway that is both efficient and grounded in well-established chemical transformations.

Overall Synthesis Workflow

The synthesis of this compound can be logically approached as a two-step process. First, a suitable nitrophenol precursor is reduced to form 5-Amino-2-methylphenol. This is a common and effective method for introducing an amino group to an aromatic ring. The second step involves the sulfation of the phenolic hydroxyl group of 5-Amino-2-methylphenol to yield the final product.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the Precursor, 5-Amino-2-methylphenol

The synthesis of 5-Amino-2-methylphenol is most commonly achieved through the reduction of 2-methyl-5-nitrophenol. This transformation is a cornerstone of aromatic chemistry and can be accomplished via several reliable methods, including catalytic hydrogenation or using a metal-acid system. For this guide, we will focus on catalytic hydrogenation due to its high efficiency and cleaner reaction profile.

Reaction Scheme

Caption: Reduction of 2-methyl-5-nitrophenol to 5-Amino-2-methylphenol.

Mechanism and Rationale

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The nitro group is readily reduced to an amino group under these conditions. The reaction is highly selective for the nitro group, leaving the phenol and methyl groups intact. The choice of a polar solvent like ethanol or methanol is ideal for dissolving the starting material and facilitating the interaction with the solid catalyst.

Detailed Experimental Protocol

Materials:

-

2-Methyl-5-nitrophenol

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrogen gas

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-methyl-5-nitrophenol in methanol.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst is typically 1-5 mol% relative to the starting material.

-

Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen gas or by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Amino-2-methylphenol. The product can be further purified by recrystallization if necessary.

Characterization of 5-Amino-2-methylphenol

The identity and purity of the synthesized 5-Amino-2-methylphenol should be confirmed using standard analytical techniques:

-

Melting Point: The literature melting point is in the range of 160-162 °C.[3]

-

Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can be used to confirm the structure. Mass spectrometry can confirm the molecular weight (123.15 g/mol ).[4]

Part 2: Sulfation of 5-Amino-2-methylphenol

The sulfation of 5-Amino-2-methylphenol is the final step to produce the target compound. This reaction involves the addition of a sulfate group to the phenolic hydroxyl. The use of a sulfur trioxide-pyridine complex is a common and effective method for the sulfation of phenols.[5] This reagent is less harsh than other sulfating agents like chlorosulfonic acid or oleum, which helps to prevent unwanted side reactions.

Reaction Scheme

Caption: Sulfation of 5-Amino-2-methylphenol to this compound.

Mechanism and Rationale

The sulfation reaction proceeds via the nucleophilic attack of the phenolic oxygen on the sulfur atom of the sulfur trioxide-pyridine complex. Pyridine acts as a carrier for the highly reactive sulfur trioxide and also serves as a base to neutralize the resulting sulfonic acid. The choice of an aprotic solvent like pyridine or a mixture containing pyridine is crucial to the success of the reaction.

Detailed Experimental Protocol

Materials:

-

5-Amino-2-methylphenol

-

Sulfur trioxide-pyridine complex

-

Anhydrous pyridine

-

Diethyl ether

-

Inert atmosphere reaction setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the 5-Amino-2-methylphenol in anhydrous pyridine.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add the sulfur trioxide-pyridine complex in portions to the stirred solution. It is critical to maintain a low temperature during the addition as the reaction can be exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

-

Workup and Isolation: Upon completion, the reaction mixture is typically poured into cold diethyl ether to precipitate the product. The resulting solid is then collected by filtration.

-

Purification: The crude product can be purified by washing with cold diethyl ether to remove any unreacted starting materials and byproducts. The final product, this compound, should be dried under vacuum.

Characterization of this compound

The final product should be characterized to confirm its identity and purity:

-

Appearance: A white crystalline powder.[1]

-

Purity: Should be ≥ 99.5% as determined by High-Performance Liquid Chromatography (HPLC).[1]

-

Spectroscopy: NMR and IR spectroscopy can be used to confirm the presence of the sulfate group and the aromatic structure.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 2-Methyl-5-nitrophenol | C7H7NO3 | 153.14 | 127-129 | 99-53-6 |

| 5-Amino-2-methylphenol | C7H9NO | 123.15 | 160-162[3] | 2835-95-2[4] |

| This compound | C7H11NO5S | 221.23[2][6] | N/A | 183293-62-1[1][2] |

Troubleshooting and Safety Considerations

-

Safety: Both steps of this synthesis involve hazardous materials. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The hydrogenation step should be carried out behind a blast shield in a well-ventilated area. Sulfating agents are corrosive and moisture-sensitive and should be handled with care in a fume hood.

-

Incomplete Reduction: If the reduction of the nitro group is incomplete, consider increasing the catalyst loading, hydrogen pressure, or reaction time.

-

Low Sulfation Yield: Ensure all reagents and solvents are anhydrous, as moisture can deactivate the sulfating agent. The temperature control during the addition of the sulfur trioxide-pyridine complex is also critical.

References

- CN114031509A - Preparation method of o-aminophenol - Google Patents.

-

The Role of this compound in Modern Pharmaceutical Synthesis. Available at: [Link]

- Process for preparing p-aminophenol and alkyl substituted p-aminophenol - Patent 0085890.

-

Sulfation - Wikipedia. Available at: [Link]

- US4622400A - Preparation of certain m-aminophenols and the use thereof for preparation of laser dyes - Google Patents.

-

Synthetic method of 2-aminophenol-4-sulfonamide - Eureka | Patsnap. Available at: [Link]

-

Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC - NIH. Available at: [Link]

-

Preparation of 4-aminophenol - PrepChem.com. Available at: [Link]

-

Chemical Sulfation of Small Molecules – Advances and Challenges - PMC - NIH. Available at: [Link]

-

5-Amino-2-methylphenol | C7H9NO | CID 17818 - PubChem. Available at: [Link]

-

Sulfation – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

5-amino-2-methylphenol. Available at: [Link]

-

Research Article - PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Available at: [Link]

- DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents.

- CN113372229B - Preparation method of 5- (2-hydroxyethyl) amino o-cresol - Google Patents.

-

5-Amino-2-methylphenol | CAS#:2835-95-2 | Chemsrc. Available at: [Link]

-

5 Amino 2 methylphenol - mzCloud. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 183293-62-1 [amp.chemicalbook.com]

- 3. 5-Amino-2-methylphenol | CAS#:2835-95-2 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 183293-62-1 [sigmaaldrich.com]

A Technical Guide to the Solubility of 5-Amino-2-methylphenol Sulfate for Pharmaceutical and Chemical Research

Abstract

5-Amino-2-methylphenol sulfate is a key chemical intermediate in the pharmaceutical and cosmetic industries, notably in the synthesis of active pharmaceutical ingredients (APIs) and as a component in hair dye formulations. The solubility of this compound is a critical physical property that dictates its behavior in various applications, from reaction kinetics and purification to formulation stability and bioavailability. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its determination, and an analysis of the key factors that influence this parameter. We will explore the crucial distinction between thermodynamic and kinetic solubility, the profound impact of pH and the common ion effect, and provide step-by-step methodologies for accurate and reproducible measurements tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is the sulfate salt of the aromatic amine 5-Amino-2-methylphenol. It is typically supplied as a white or off-white crystalline powder, a form that is stable and convenient for handling.

Chemical Identity:

-

Compound Name: this compound

-

Parent Compound: 5-Amino-2-methylphenol (CAS: 2835-95-2)[1]

-

Molecular Formula (Sulfate): C₇H₁₁NO₅S

-

Molecular Weight (Sulfate): 221.23 g/mol

The parent compound, 5-Amino-2-methylphenol, possesses both a basic amino group and an acidic phenolic hydroxyl group, making its physicochemical properties, especially solubility, highly dependent on the pH of the surrounding medium.[4][5] The formation of a sulfate salt generally aims to improve the stability and aqueous solubility of the parent molecule. Understanding the precise solubility of this salt is paramount for process chemists designing synthesis and purification protocols and for formulation scientists developing stable and effective end-products.

Theoretical Principles of Solubility

A compound's solubility is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium. For drug development professionals, a nuanced understanding of solubility is essential, as it bifurcates into two distinct, yet related, concepts: thermodynamic and kinetic solubility.

Thermodynamic vs. Kinetic Solubility

The distinction between these two solubility types is critical for experimental design and data interpretation, particularly in the pharmaceutical pipeline.[6][7]

-

Thermodynamic Solubility (Sₑ): This is the true, equilibrium solubility. It is measured when a solid compound has been in contact with a solvent for a sufficient duration to allow the rate of dissolution to equal the rate of precipitation.[8] This value is intrinsic to the compound in a specific solvent at a given temperature and pressure and is essential for late-stage development, formulation, and biopharmaceutical modeling.[9][10]

-

Kinetic Solubility: This is a measure of a compound's ability to stay in solution after being rapidly introduced from a high-concentration stock solution (typically in an organic solvent like DMSO) into an aqueous buffer.[9][11] The resulting value is often higher than the thermodynamic solubility because it reflects the concentration at which the compound begins to precipitate from a supersaturated, thermodynamically metastable state.[12] While less precise, its high-throughput nature makes it invaluable for early-stage drug discovery and lead optimization.[10]

Caption: Conceptual difference between kinetic and thermodynamic solubility.

Key Factors Influencing Solubility

The solubility of this compound is not a fixed value but is modulated by several environmental factors.

The parent molecule, 5-Amino-2-methylphenol, has two ionizable functional groups: the basic amino group (-NH₂) and the acidic phenolic group (-OH). The solubility of aminophenols is profoundly affected by pH.[13][14]

-

In acidic conditions (low pH): The amino group becomes protonated (-NH₃⁺), forming a cationic species that is significantly more soluble in aqueous media than the neutral molecule.[15]

-

In alkaline conditions (high pH): The phenolic hydroxyl group deprotonates (-O⁻), forming an anionic phenolate species that also exhibits enhanced aqueous solubility.[15]

-

At the isoelectric point: The pH at which the net charge is zero, the compound typically exhibits its minimum solubility.

Caption: Impact of pH on the ionization and solubility of 5-Amino-2-methylphenol.

The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[16][17] For this compound, its dissolution in water is an equilibrium:

(C₇H₉NOH)₂·SO₄(s) ⇌ 2 C₇H₉NOH⁺(aq) + SO₄²⁻(aq)

According to Le Chatelier's principle, if the solvent already contains a source of sulfate ions (SO₄²⁻), such as from sodium sulfate, the equilibrium will shift to the left, causing more solid to precipitate and thus decreasing the overall solubility of the salt.[16][18] This is a critical consideration in buffered systems or complex media containing sulfate salts.

The dissolution of most solid compounds, including salts like this compound, is an endothermic process, meaning it absorbs heat from the surroundings. Consequently, an increase in temperature will typically increase the solubility.[6] This relationship is vital for developing recrystallization procedures for purification.

The presence of polar amino and hydroxyl groups, as well as the ionic sulfate counter-ion, makes this compound a polar compound.[4] It is expected to be most soluble in polar solvents like water and have decreasing solubility in less polar organic solvents such as ethanol, and minimal solubility in nonpolar solvents like hexane.[19]

Experimental Determination of Solubility

Accurate solubility data relies on robust and well-validated experimental protocols. The choice between methods depends on the stage of research and the required throughput and accuracy.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility and is essential for pre-formulation and process development.[8]

Principle: An excess amount of the solid compound is agitated in a known volume of solvent for an extended period until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then measured.

Step-by-Step Methodology:

-

Preparation: To each of several glass vials, add an excess of this compound (e.g., 10-20 mg). The excess is crucial to ensure a saturated solution is formed and solid remains at equilibrium.[8]

-

Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 M HCl) to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator (e.g., at 25°C or 37°C). Agitate for a prolonged period, typically 48 to 72 hours.

-

Causality: This extended agitation time is critical to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium, distinguishing it from faster, less accurate methods.[9]

-

-

Self-Validation Check: To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured concentration is consistent across the later time points, equilibrium has likely been achieved.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all suspended solids.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution & Analysis: Dilute the supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical instrument. Analyze the concentration using a validated method such as UV-Vis spectrophotometry or LC-MS/MS.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is ideal for early-stage discovery when many compounds need to be rapidly screened.[9]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, often by nephelometry (light scattering) or by measuring the concentration remaining in solution after filtration.[9][11]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[11]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume of each DMSO dilution into a corresponding well of a 96-well plate containing the aqueous assay buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake at room temperature for a short period (e.g., 1.5 to 2 hours).[9]

-

Precipitate Detection: Analyze the plate using a nephelometer to detect light scattering from any precipitate formed. Alternatively, filter the solutions using a solubility filter plate.

-

Analysis: The concentration in the filtered solutions can be quantified by UV-Vis or LC-MS/MS to determine the kinetic solubility value.[11]

Analytical Quantification of Solute Concentration

Once a saturated solution is prepared, its concentration must be accurately measured.

Methodology: UV-Vis Spectrophotometry

-

Determine λ_max: Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ_max). This maximizes sensitivity and minimizes error.

-

Prepare Standards: Create a series of standard solutions of known concentrations from a carefully weighed sample of the compound.

-

Generate Calibration Curve: Measure the absorbance of each standard at λ_max. Plot absorbance versus concentration. The resulting graph should be linear and pass through the origin (or close to it). Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to calculate the concentration of the unknown samples.[20]

-

Measure Sample: Measure the absorbance of the appropriately diluted supernatant from the solubility experiment.

-

Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Remember to multiply by the dilution factor to determine the final solubility in the original saturated solution.

Data Presentation

Quantitative solubility data should be presented clearly for easy comparison. The following table provides a template for reporting results.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility Method | Measured Solubility (mg/mL) | Molar Solubility (mol/L) |

| Deionized Water | ~6-7 | 25 | Thermodynamic | ||

| 0.1 M HCl | 1.0 | 25 | Thermodynamic | ||

| PBS | 7.4 | 25 | Thermodynamic | ||

| 0.1 M NaOH | 13.0 | 25 | Thermodynamic | ||

| Ethanol | N/A | 25 | Thermodynamic | ||

| PBS (pH 7.4) | 7.4 | 25 | Kinetic |

Conclusion

The solubility of this compound is a multifaceted property governed by a complex interplay of pH, temperature, and solvent composition. For professionals in pharmaceutical development and chemical synthesis, a precise determination of this parameter is not merely an academic exercise but a foundational requirement for successful product development. Distinguishing between rapid, high-throughput kinetic measurements for early-stage screening and the rigorous, equilibrium-based thermodynamic measurements for late-stage formulation is crucial. By applying the standardized protocols outlined in this guide, such as the gold-standard shake-flask method, researchers can generate reliable and reproducible data, enabling informed decisions in process optimization, formulation design, and predicting in vivo performance.

References

- The Chemical Profile of this compound: Properties and Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA Product Properties Test Guidelines. Retrieved from [Link]

-

Aminophenol | Solubility of Things. (n.d.). Retrieved from [Link]

-

4-Aminophenol - Solubility of Things. (n.d.). Retrieved from [Link]

-

Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. Retrieved from [Link]

-

Common Ion Effect. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

-

How does the common ion effect influence the solubility of a sparingly soluble salt? (2018). Quora. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2011). Dissolution Technologies. Retrieved from [Link]

-

This compound. (n.d.). 杭州科盈化工有限公司 (Hangzhou Keying Chemical Co., Ltd.). Retrieved from [Link]

-

5-Amino-2-methylphenol - Solubility of Things. (n.d.). Retrieved from [Link]

-

Principle of Common-ion Effect and its Application in Chemistry: a Review. (2020). ResearchGate. Retrieved from [Link]

-

Common-ion effect. (n.d.). Wikipedia. Retrieved from [Link]

-

Common-ion effect – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

p-Aminophenol Hydrochloride Solution. (2021). Photrio.com Photography Forums. Retrieved from [Link]

-

5-amino-2-methylphenol. (n.d.). ChemBK. Retrieved from [Link]

-

5-Amino-2-methylphenol. (n.d.). PubChem. Retrieved from [Link]

-

5-Amino-2-methylphenol. (n.d.). Chemsrc. Retrieved from [Link]

-

4-Aminophenol. (n.d.). Wikipedia. Retrieved from [Link]

-

4-Aminophenol. (n.d.). PubChem. Retrieved from [Link]

-

4-Aminophenol hydrochloride - Solubility of Things. (n.d.). Retrieved from [Link]

-

4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

-

NIOSH Manual of Analytical Methods (NMAM), 5th Edition. (2020). Centers for Disease Control and Prevention. Retrieved from [Link]

-

Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics. (2023). Cosmetic Ingredient Review. Retrieved from [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]

-

Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland. (2022). MDPI. Retrieved from [Link]

-

Determination of Very Low Levels of 5-(Hydroxymethyl)-2-furaldehyde (HMF) in Natural Honey: Comparison Between the HPLC Technique and the Spectrophotometric White Method. (2011). ResearchGate. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 183293-62-1 | this compound | 杭州科盈化工有限公司 [keyingchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chembk.com [chembk.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. public.websites.umich.edu [public.websites.umich.edu]

- 15. p-Aminophenol Hydrochloride Solution | Photrio.com Photography Forums [photrio.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Common-ion effect - Wikipedia [en.wikipedia.org]

- 18. jchemlett.com [jchemlett.com]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. researchgate.net [researchgate.net]

"5-Amino-2-methylphenol sulfate" spectroscopic analysis

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Amino-2-methylphenol Sulfate

Introduction

Overview of this compound

This compound (CAS No. 183293-62-1) is the sulfate salt of 5-amino-2-methylphenol (also known as 5-amino-o-cresol). It presents as a white crystalline powder and is a key intermediate in various industrial applications. Its primary utility is found in the cosmetics industry as a component in the formulation of permanent hair dyes and in the pharmaceutical sector as a building block for the synthesis of active pharmaceutical ingredients (APIs).[1][2] The purity and structural integrity of this compound are paramount for the safety and efficacy of the final products, necessitating rigorous analytical characterization.

The Imperative of Spectroscopic Analysis

Spectroscopic analysis provides a non-destructive and highly informative means to elucidate and verify the chemical structure, purity, and consistency of chemical compounds. For a molecule like this compound, a multi-technique approach is essential. Each spectroscopic method offers a unique piece of the structural puzzle:

-

Nuclear Magnetic Resonance (NMR) maps the carbon-hydrogen framework.

-

Fourier-Transform Infrared (FTIR) identifies the functional groups present.

-

Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

-

UV-Visible (UV-Vis) probes the electronic structure of the molecule.

This guide serves as a comprehensive resource for researchers and drug development professionals, detailing the theoretical underpinnings and practical methodologies for the complete spectroscopic characterization of this compound.

Scope of the Guide

This document provides a detailed examination of the major spectroscopic techniques used to analyze this compound. It includes predicted spectral data based on established principles and data from analogous structures, step-by-step experimental protocols, and expert insights into data interpretation. The guide is structured to provide both foundational knowledge and actionable laboratory procedures.

Core Physicochemical Properties

A thorough understanding of the compound's basic properties is the foundation for any analytical work. These properties influence choices regarding solvents, storage, and handling.

| Property | Value | Reference |

| IUPAC Name | sulfuric acid;5-amino-2-methylphenol | [3] |

| Synonyms | 5-Amino-o-cresol sulfate, 3-Hydroxy-4-methylaniline hemisulfate | [1] |

| CAS Number | 183293-62-1 | [1][3] |

| Molecular Formula | C₇H₁₁NO₅S | [1] |

| Molecular Weight | 221.23 g/mol | [1] |

| Appearance | White crystalline powder | |

| Purity | Typically ≥95-99% | [3] |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are required to confirm the identity and substitution pattern of the aromatic ring.

Theoretical Principles: Probing the Atomic Nuclei

NMR spectroscopy exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. This frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing detailed information about the molecular structure.

¹H NMR (Proton NMR) Analysis

Expertise & Experience: The choice of solvent is critical. Due to its salt-like nature, this compound is best dissolved in a polar aprotic solvent like deuterated dimethyl sulfoxide (DMSO-d₆). This solvent readily dissolves the salt and minimizes the exchange of labile protons (from -OH and -NH₃⁺) with the solvent, allowing for their observation. The sulfate salt form implies that the amino group is likely protonated to an ammonium group (-NH₃⁺) in solution, which will significantly influence the chemical shifts of the aromatic protons.

Predicted Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -CH₃ | ~2.1 - 2.3 | Singlet (s) | N/A | Aliphatic methyl group adjacent to the aromatic ring. |

| Aromatic H (H-3, H-4, H-6) | ~6.8 - 7.5 | Doublet (d), Doublet of Doublets (dd) | ~2-8 Hz | The precise shifts and splitting are determined by the positions relative to the -OH, -CH₃, and -NH₃⁺ groups. The electron-withdrawing -NH₃⁺ group will shift ortho/para protons downfield. |

| -OH | ~9.0 - 10.0 | Broad Singlet (br s) | N/A | Phenolic proton, typically broad and downfield. Its position is concentration-dependent. |

| -NH₃⁺ | ~7.5 - 8.5 | Broad Singlet (br s) | N/A | Ammonium protons, often broad due to quadrupolar coupling with nitrogen and exchange. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the tube into the NMR spectrometer (400 MHz or higher recommended for better resolution).

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the ¹H frequency.

-

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

¹³C NMR Analysis

Predicted Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ | ~15 - 20 | Aliphatic carbon, shielded. |

| Aromatic C (unsubstituted) | ~110 - 130 | Aromatic carbons influenced by the electronic effects of the substituents. |

| Aromatic C (substituted) | ~130 - 155 | Carbons directly attached to -OH, -CH₃, and -NH₃⁺ groups, showing significant shifts. The C-OH carbon will be the most downfield. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Principles: Molecular Vibrations

Chemical bonds vibrate at specific frequencies. When infrared radiation matching a bond's natural vibrational frequency passes through a sample, the energy is absorbed. An FTIR spectrum plots absorbance versus wavenumber (cm⁻¹), with each peak corresponding to a specific type of bond vibration (e.g., stretching, bending).

Characteristic Absorption Bands

Trustworthiness: The key to confirming the identity of this compound via IR is the presence of strong absorption bands characteristic of the sulfate ion (SO₄²⁻), in addition to the peaks from the organic portion.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 3500 | O-H Stretch | Phenolic -OH | Broad, Strong |

| 2800 - 3200 | N-H Stretch | Ammonium -NH₃⁺ | Broad, Strong |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₃) | Medium |

| ~3030 | C-H Stretch | Aromatic | Medium-Weak |

| 1500 - 1620 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1080 - 1130 | S=O Stretch (asymmetric) | Sulfate (SO₄²⁻) | Very Strong |

| ~1260 | C-O Stretch | Phenolic | Strong |

| ~610 - 620 | O-S-O Bend | Sulfate (SO₄²⁻) | Medium-Strong |

Step-by-Step Experimental Protocol (ATR-FTIR)

Expertise & Experience: The Attenuated Total Reflectance (ATR) method is highly recommended for its speed and minimal sample preparation. It is ideal for analyzing solid powders directly.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is unparalleled for determining the molecular weight of a compound and providing structural information through fragmentation analysis.

Theoretical Principles: Ionization and Mass Analysis

Molecules are converted into gas-phase ions, which are then separated by a mass analyzer based on their m/z ratio. Electrospray Ionization (ESI) is the preferred method for a polar, salt-like compound such as this, as it is a soft ionization technique that typically keeps the molecule intact.

Expected Ionization and Fragmentation

-

Positive Ion Mode (ESI+): The primary ion observed will be the protonated form of the organic base, [C₇H₉NO + H]⁺.

-

Negative Ion Mode (ESI-): The primary ion observed will be the bisulfate anion, [HSO₄]⁻.

Data Presentation:

| Ion | Expected m/z | Ionization Mode |

| [C₇H₉NO + H]⁺ | 124.07 | ESI+ |

| [HSO₄]⁻ | 97.00 | ESI- |

Fragmentation Insights: In tandem MS (MS/MS) experiments on the m/z 124.07 precursor ion, fragmentation would likely involve the loss of small neutral molecules such as water (H₂O) or ammonia (NH₃), providing further structural confirmation.[5][6]

Step-by-Step Experimental Protocol (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).

-

Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or injected into a Liquid Chromatography (LC) system for separation prior to MS analysis.

-

Ionization: Utilize an ESI source. Set capillary voltage, gas flow, and temperature to optimal values for the compound.

-

Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da) in both positive and negative ion modes.

-

Tandem MS (Optional): To confirm the structure, perform a product ion scan by isolating the precursor ion (m/z 124.07) and fragmenting it to observe its daughter ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions, particularly in conjugated systems like aromatic rings.

Theoretical Principles: Electronic Transitions

The aromatic ring in 5-amino-2-methylphenol constitutes a chromophore. The absorption of UV radiation promotes electrons from a lower energy π orbital to a higher energy π* anti-bonding orbital. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore and is influenced by substituents and the solvent.

Expected Absorption Maxima (λmax)

Expertise & Experience: The UV-Vis spectrum of an aminophenol is highly pH-dependent. The protonation state of the amino group and the deprotonation state of the hydroxyl group significantly alter the electronic structure and thus the λmax. It is essential to perform the analysis in buffered solutions of known pH. In acidic solution (protonated amine), a hypsochromic (blue) shift is expected compared to neutral solution. In basic solution (deprotonated phenol), a bathochromic (red) shift is expected.

-

Expected λmax (in neutral solvent like ethanol/water): ~280-300 nm.[5]

Step-by-Step Experimental Protocol

-

Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

-

Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a working solution with an absorbance in the optimal range (0.2 - 1.0 AU).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

-

Sample Measurement: Replace the solvent with the sample solution in the cuvette and record the absorption spectrum over a range of ~200-400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Integrated Spectroscopic Workflow & Data Validation

Safety, Handling, and Storage

As a Senior Application Scientist, safety is the foremost priority. Always consult the latest Safety Data Sheet (SDS) before handling any chemical.

-

Hazards: The parent compound, 5-amino-2-methylphenol, can cause skin, eye, and respiratory irritation.[5][7] The sulfate salt should be handled with similar precautions. It may be toxic if swallowed or in contact with skin.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1]

References

-

Mistry, S., & Wenthold, P. G. (2018). Mass spectrometric detection of the Gibbs reaction for phenol analysis. Journal of Mass Spectrometry, 53(10), 947–953. Available at: [Link]

-

Mistry, S., & Wenthold, P. G. (2018). Mass Spectrometric Detection of the Gibbs Reaction for Phenol Analysis. ResearchGate. Available at: [Link]

-

Purdue University Department of Chemistry. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available at: [Link]

-

Alcaraz, M., et al. (1998). Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry. Journal of AOAC INTERNATIONAL. Available at: [Link]

-

Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. Available at: [Link]

-

SpectraBase. (n.d.). 4-Aminophenol - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of this compound: Properties and Uses. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of the purified 4-aminophenol. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17818, 5-Amino-2-methylphenol. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra showing the region for sulfate absorption bands. Available at: [Link]

-

Journal of Elementology. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Available at: [Link]

-

Universal Lab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available at: [Link]

-

mzCloud. (2015). 5 Amino 2 methylphenol. Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2016). FTIR analysis and reverse phase high performance chromatographic determination of phenolic acids of hypnea musciformis. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of phenolic compounds. Available at: [Link]

-

Chemsrc. (n.d.). 5-Amino-2-methylphenol. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Available at: [Link]

Sources

- 1. This compound CAS#: 183293-62-1 [amp.chemicalbook.com]

- 2. CAS 2835-95-2 | 5-Amino-2-Methylphenol | Jay Finechem [jayfinechem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Amino-2-methylphenol | C7H9NO | CID 17818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mzCloud – 5 Amino 2 methylphenol [mzcloud.org]